![molecular formula C22H33N5O4 B2802370 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea CAS No. 895417-22-8](/img/structure/B2802370.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea
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描述
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C22H33N5O4 and its molecular weight is 431.537. The purity is usually 95%.
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生物活性
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement that includes a dihydrobenzo[dioxin] moiety, which is known for its interaction with various biological targets.
Research indicates that compounds similar to this compound may act on several key biological pathways:
- Alpha(2)-Adrenoceptor Antagonism : Some derivatives exhibit potent antagonistic activity at alpha(2)-adrenergic receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This activity suggests potential applications in treating these conditions by modulating noradrenergic signaling .
- PARP Inhibition : Similar compounds have been studied for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP has therapeutic implications in cancer treatment, particularly in cancers with defective DNA repair mechanisms .
Biological Activity Studies
A series of studies have evaluated the biological activity of related compounds through various assays. The following table summarizes key findings related to their potency and selectivity:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Alpha(2)-Adrenoceptor | 0.88 | High selectivity over alpha(1) and D(2) receptors |
Compound B | PARP1 | 0.082 | Most potent inhibitor identified |
Compound C | Mycobacterium tuberculosis | 72.9 | Moderate affinity for UGM |
Case Studies
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective effects, a derivative of the compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuroinflammation markers, suggesting potential use in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of the compound against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with notable effects against breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
常见问题
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including urea formation via carbodiimide-mediated coupling and nucleophilic substitution to attach the dihydrobenzo[dioxin] and piperazine moieties. Critical intermediates are characterized using 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via TLC and HPLC to ensure purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies urea C=O stretches (~1640 cm⁻¹) and pyrrolidinone amide bands (~1680 cm⁻¹) .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The compound is hypothesized to inhibit PARP1, a DNA repair enzyme, by competitively binding to its NAD+ active site. This mechanism is inferred from structural analogs showing IC50 values <100 nM in PARP1 enzymatic assays .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using design of experiments (DoE)?
- DoE Parameters : Vary reaction time, temperature, and catalyst loading (e.g., Hünig’s base) to identify optimal conditions. Use a central composite design to reduce trials by 40% while maximizing yield .
- Computational Support : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity, as demonstrated in ICReDD’s reaction path search methods .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).
- Purity Checks : Reanalyze compound batches via LC-MS to rule out degradation products.
- Structural Comparisons : Compare with analogs (e.g., ’s triazole-urea derivatives) to identify substituent-specific activity trends .
Q. What computational strategies predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina to model the compound’s interaction with PARP1’s catalytic domain (PDB: 4UND). Prioritize poses with hydrogen bonds to Ser904 and hydrophobic contacts with Tyr907 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Validate with mutagenesis studies on key residues .
Q. How can structural analogs be designed to improve pharmacokinetics?
- SAR Analysis : Modify the 4-ethylpiperazine group to enhance solubility (e.g., replace with morpholine) or reduce CYP450 inhibition (e.g., introduce fluorine).
- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with logP <3 and t1/2 >2 hours .
Q. What methods evaluate off-target effects in complex biological systems?
- Proteome-Wide Screening : Employ thermal shift assays (TSA) to identify off-target proteins with ∆Tm >2°C.
- Kinase Panels : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
属性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-(4-ethylpiperazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-2-25-8-10-26(11-9-25)7-3-6-23-22(29)24-17-14-21(28)27(16-17)18-4-5-19-20(15-18)31-13-12-30-19/h4-5,15,17H,2-3,6-14,16H2,1H3,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWSPOKXQAPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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